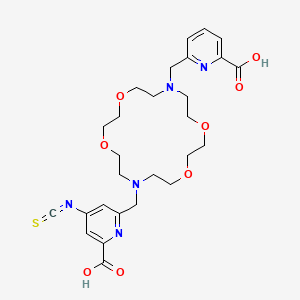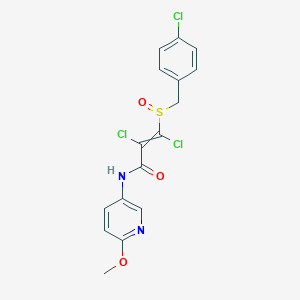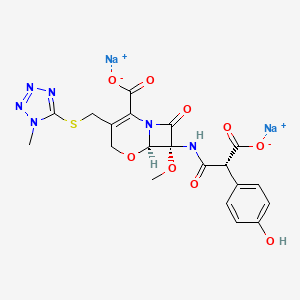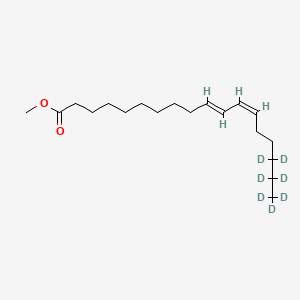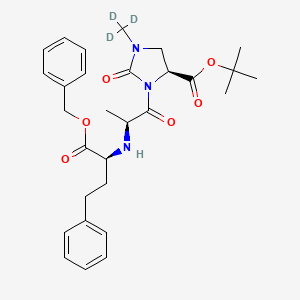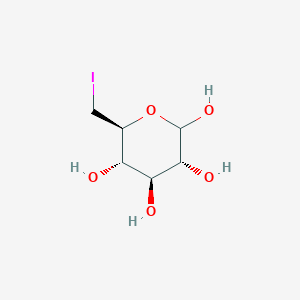
6-Deoxy-6-iodo-d-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Deoxy-6-iodo-d-glucopyranose is a chemically modified glucose molecule where the hydroxyl group at the 6th carbon is replaced by an iodine atom. This compound is part of the broader class of halogenated sugars, which have significant applications in various fields of research and industry due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-6-iodo-d-glucopyranose typically involves the iodination of a glucose derivative. One common method starts with methyl 2,3,4-tri-O-benzyl-6-deoxy-6-iodo-α-d-glucopyranoside. The key steps include:
Reductive Deiodination: The starting iodide undergoes reductive deiodination under hydrogenolytic conditions to form the desired 6-deoxyglucose functionality.
Industrial Production Methods
For industrial-scale production, the process involves the reaction of 2,3,4-tri-O-benzyl-d-glucopyranoside methyl-6-methanesulfonate to prepare 2,3,4-tri-O-benzyl-6-iodo-methyl-d-glucopyranoside. This is followed by further reactions to prepare 2,3,4-tri-O-benzyl-6-deoxy-methyl-d-glucopyranoside and finally 2,3,4-tri-O-benzyl-6-deoxy-d-glucopyranosyl acid-1,5-lactone .
Análisis De Reacciones Químicas
Types of Reactions
6-Deoxy-6-iodo-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can undergo reductive deiodination to form 6-deoxyglucose.
Common Reagents and Conditions
Hydrogenolytic Conditions: Used for reductive deiodination.
BF3·Et2O and Et3SiH: Used in coupling reactions to construct specific configurations.
Major Products
6-Deoxyglucose: Formed through reductive deiodination.
Aplicaciones Científicas De Investigación
6-Deoxy-6-iodo-d-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Deoxy-6-iodo-d-glucopyranose involves its interaction with specific molecular targets. For example, it has been studied for its inhibitory action against enzymes like Taka-amylase A. The compound exhibits mixed-type inhibition, indicating that it can bind to both the enzyme and the enzyme-substrate complex .
Comparación Con Compuestos Similares
Similar Compounds
6-Deoxy-6-sulfo-d-glucopyranose: A sulfonic acid derivative of glucose.
6-Deoxy-d-glucose: A deoxygenated form of glucose.
Uniqueness
6-Deoxy-6-iodo-d-glucopyranose is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to other deoxy sugars. This uniqueness makes it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C6H11IO5 |
|---|---|
Peso molecular |
290.05 g/mol |
Nombre IUPAC |
(3R,4S,5S,6S)-6-(iodomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11IO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 |
Clave InChI |
HOPLQCPVSBDZRN-GASJEMHNSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)I |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
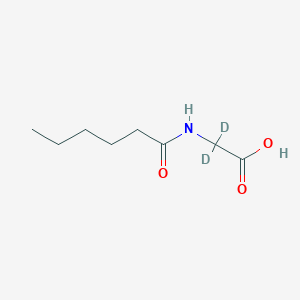
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
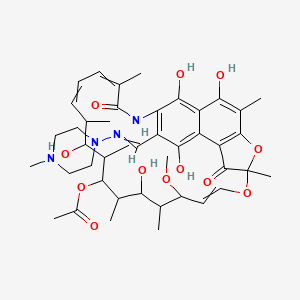
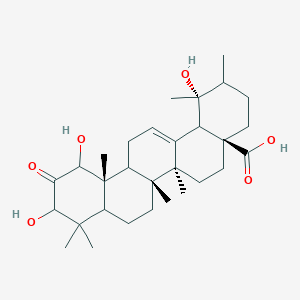
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
